6-chloro-N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-N-(furan-2-ylmethyl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The furan-2-ylmethyl and 3-(trifluoromethyl)phenyl groups are introduced through nucleophilic substitution reactions.
Chlorination: The final step involves the chlorination of the triazine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of high-purity reagents.
- Controlled temperature and pressure conditions.
- Efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(furan-2-ylmethyl)-N’-phenyl-1,3,5-triazine-2,4-diamine: Lacks the trifluoromethyl group.
6-chloro-N-(furan-2-ylmethyl)-N’-[3-(methyl)phenyl]-1,3,5-triazine-2,4-diamine: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-chloro-N-(furan-2-ylmethyl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds.
Properties
Molecular Formula |
C15H11ClF3N5O |
---|---|
Molecular Weight |
369.73 g/mol |
IUPAC Name |
6-chloro-4-N-(furan-2-ylmethyl)-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H11ClF3N5O/c16-12-22-13(20-8-11-5-2-6-25-11)24-14(23-12)21-10-4-1-3-9(7-10)15(17,18)19/h1-7H,8H2,(H2,20,21,22,23,24) |
InChI Key |
XKTXQWDKYHVSOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)Cl)C(F)(F)F |
Origin of Product |
United States |
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